Cryptdin related sequence peptide
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LQDAAVGWGRRCPQCPRCPSCPSCPRCPRCPRCKCNPK |
Origin of Product |
United States |
Biological Functions and Molecular Mechanisms of Action
Antimicrobial Activities Against Pathogens and Commensals
CRS peptides possess broad-spectrum antimicrobial activity against a variety of microorganisms, including both pathogenic and commensal bacteria. nih.govnih.govmdpi.com Their mechanisms of action are multifaceted, involving direct interaction with bacterial membranes, engagement with intracellular targets, and potentially influencing bacterial community behavior.
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria
Cryptdin (B1167165) isoforms exhibit differential activity against Gram-positive and Gram-negative bacteria. For instance, Cryptdin-4 (Crp4) demonstrates potent bactericidal activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. nih.govnih.govnih.gov In contrast, its efficacy against the Gram-positive bacterium Staphylococcus aureus is comparatively lower. nih.govnih.gov Other isoforms, including Crp1, Crp2, and Crp3, also display robust activity against E. coli. nih.gov The antimicrobial potency of these peptides is influenced by their primary amino acid sequence and net charge. nih.gov Generally, a higher positive charge correlates with stronger activity against Gram-negative bacteria for many Crp isoforms, suggesting that electrostatic interactions with the negatively charged bacterial outer membrane are a key initial step in their mechanism of action. nih.gov
Table 1: Antimicrobial Activity of Selected Cryptdin Isoforms
| Cryptdin Isoform | Target Bacterium | Activity Level | Reference |
| Cryptdin-4 (Crp4) | Escherichia coli | High | nih.govnih.gov |
| Salmonella typhimurium | Effective | nih.gov | |
| Staphylococcus aureus | Low | nih.govnih.gov | |
| Cryptdin-3 (Crp3) | Escherichia coli | High | nih.gov |
| Cryptdin-2 (B1578358) (Crp2) | Escherichia coli | Moderate to High | nih.gov |
| Cryptdin-1 (Crp1) | Escherichia coli | Weak | nih.gov |
| Cryptdin-6 (Crp6) | Escherichia coli | Weak | nih.gov |
| Cryptdin-2 | Listeria monocytogenes | Bactericidal | nih.gov |
This table provides a summary of the reported antimicrobial activities and is not exhaustive.
Mechanisms of Bacterial Membrane Permeabilization and Disruption
A primary mechanism by which CRS peptides exert their antimicrobial effect is through the permeabilization and disruption of bacterial membranes. acs.orgnih.govpsu.edu This process is initiated by the electrostatic attraction between the cationic peptides and the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov
The subsequent steps involve the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. acs.orgnih.govpsu.edu Studies on Cryptdin-4 (Crp4) have revealed that its oxidized form (crp4oxi), which contains three stabilizing disulfide bonds, effectively permeabilizes the membranes of E. coli under aerobic conditions. mdpi.com This action is associated with rapid membrane depolarization and the induction of reactive oxygen species (ROS), which contribute to cell death. mdpi.comnih.gov
Interactions with Intracellular Targets (e.g., DNA Binding)
Beyond their action at the cell membrane, some CRS peptides can translocate into the bacterial cytoplasm and interact with intracellular components. mdpi.comnih.gov This is a particularly important mechanism under anaerobic conditions where membrane permeabilization is less efficient. mdpi.comnih.gov
The reduced form of Cryptdin-4 (crp4red) has been shown to possess a stronger DNA-binding ability compared to its oxidized counterpart. nih.gov This interaction is thought to inhibit essential cellular processes, contributing to the peptide's antimicrobial effect. The flexible structure of the reduced peptide, with its exposed positively charged residues, likely facilitates a stronger electrostatic interaction with the negatively charged DNA molecule. nih.gov Gel retardation assays have confirmed that crp4red can effectively bind to plasmid DNA, preventing its migration through an agarose (B213101) gel, indicating a significant interaction that could disrupt DNA replication or transcription. nih.gov
Role in Bacterial Aggregation and Mobility Limitation
While direct evidence for Cryptdin-related sequence peptides causing widespread bacterial aggregation is still emerging, some studies on related defensins suggest such a possibility. For instance, the reduced form of human β-defensin 1 has been observed to entrap bacteria within extracellular net-like structures, effectively limiting their dissemination. mdpi.com Furthermore, some antimicrobial peptides have been noted to cause bacterial aggregation at higher concentrations. mdpi.com This phenomenon could be a mechanism to contain infections and facilitate their clearance by the host immune system. However, specific studies detailing the role of CRS peptides in bacterial aggregation and the inhibition of bacterial motility are needed to fully elucidate this aspect of their function.
Differential Activity and Mechanisms Against Specific Microbial Species
A comprehensive study of 17 different cryptdin isoforms revealed a wide range of killing potencies against E. coli and S. aureus. asm.orgnih.govnih.gov For example, Crp4 is among the most potent isoforms against E. coli, whereas other isoforms like Crp1 and Crp6 show significantly weaker activity. nih.gov Interestingly, the killing mechanism for E. coli by cryptdins appears to be largely independent of the peptide's tertiary and quaternary structure, which is more critical for its activity against S. aureus. asm.orgnih.gov This suggests that CRS peptides employ distinct mechanisms of action against Gram-negative and Gram-positive bacteria. The redox state of the peptide also plays a crucial role in its specificity. Under anaerobic conditions, the reduced form of Crp4 is more effective against E. coli than its oxidized form, highlighting the adaptation of these peptides to the diverse microenvironments within the gut. mdpi.comnih.gov
Table 2: Comparative Bactericidal Activity of Cryptdin Isoforms
| Cryptdin Isoform | Relative Activity against E. coli | Relative Activity against S. aureus | Reference |
| Crp1 | Weak | Weak | nih.govasm.org |
| Crp2 | Moderate | Moderate | nih.gov |
| Crp3 | Strong | Strong | nih.gov |
| Crp4 | Very Strong | Moderate | nih.govasm.org |
| Crp6 | Weak | Weak | nih.gov |
| Crp11 | Weak | Weak | asm.org |
| Crp14 | Strong | Strong | asm.org |
This table presents a generalized comparison based on available data. Actual activity can vary based on experimental conditions.
Immunomodulatory Roles and Host Cell Interactions
In addition to their direct antimicrobial effects, Cryptdin-related sequence peptides function as important immunomodulators, influencing the host's immune response to microbial challenges. researchgate.netnih.govnih.govfrontiersin.org They can interact with various immune and epithelial cells, modulating the production of cytokines and other signaling molecules. researchgate.netnih.gov
Defensins, the broader family to which cryptdins belong, are known to alter the activation and differentiation of dendritic cells and T-cells. researchgate.net They can also influence macrophage activity. frontiersin.org For instance, certain host defense peptides can reduce the production of pro-inflammatory cytokines like TNF-α by macrophages in response to bacterial components such as LPS. frontiersin.org This suggests a role for CRS peptides in dampening excessive inflammation, which could be detrimental to the host.
Furthermore, CRS peptides are secreted into the intestinal crypts, where they are in close proximity to intestinal epithelial cells. nih.govnih.gov While the precise signaling pathways are still under investigation, it is likely that these peptides can influence the behavior of these cells, potentially affecting their barrier function and their own production of inflammatory mediators. nih.gov The immunomodulatory functions of CRS peptides are critical for maintaining a balanced immune response in the gut, preventing both unchecked microbial growth and harmful inflammatory reactions. nih.gov
Modulation of Lipopolysaccharide (LPS) Immune Stimulating Activity
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system. Uncontrolled LPS activity can lead to excessive inflammation and tissue damage. Antimicrobial peptides, including those related to cryptdins, can modulate the immune-stimulating properties of LPS. While direct studies on CRS peptides are limited, the broader family of defensins and other antimicrobial peptides demonstrate mechanisms that are likely shared. For instance, the cathelicidin (B612621) peptide LL-37 has been shown to inhibit LPS-induced pyroptosis, a form of inflammatory cell death, in macrophages. It achieves this by neutralizing the action of LPS and by inhibiting the ATP-induced activation of the P2X7 receptor, a key step in the inflammasome pathway. This dual action prevents the excessive release of pro-inflammatory cytokines. Similarly, certain synthetic peptides have been shown to regulate macrophage polarization in response to LPS, shifting the balance from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This modulation is crucial in preventing an overexuberant inflammatory response that can be detrimental to the host.
Induction of Chemokine Secretion (e.g., IL-8)
Chemokines are signaling proteins that attract immune cells to sites of infection or inflammation. Interleukin-8 (IL-8), a potent neutrophil chemoattractant, is a key mediator in the inflammatory response. While direct evidence of CRS peptide-mediated induction of IL-8 is not extensively documented, the broader family of defensins is known to influence chemokine production. For example, studies on human β-defensins have shown they can chemoattract macrophages and mast cells. In intestinal epithelial cells, infection with pathogens like Pseudomonas aeruginosa leads to a regulated response where the expression of IL-8 and human beta-defensin 2 is differentially modulated. This suggests a complex interplay between antimicrobial peptides and chemokine signaling at the mucosal surface to orchestrate an appropriate immune response. nih.gov The release of chemokines like IL-8 by epithelial cells is a critical first step in recruiting immune cells to combat invading pathogens. nih.gov
Effects on Immune Cell Populations (e.g., T-lymphocytes, Macrophages, Dendritic Cells)
CRS peptides and their related defensins can directly interact with and modulate the function of various immune cells, thereby bridging the innate and adaptive immune systems.
T-lymphocytes: Defensins have been shown to chemoattract naive T-cells. nih.gov The activation of T-cells is a critical step in the adaptive immune response, and the ability of antimicrobial peptides to influence this process highlights their role as immunomodulators. The activation of T-cells by peptide antigens is a highly specific process that depends on the peptide sequence and its presentation by major histocompatibility complex (MHC) molecules. nih.govbiosynth.comyoutube.com
Macrophages: Macrophages are key players in the innate immune response, responsible for phagocytosing pathogens and producing inflammatory mediators. Studies with cryptdin-2, a related α-defensin, have shown that it can enhance the intracellular killing of Salmonella Typhimurium by macrophages. nih.gov This indicates that these peptides can augment the antimicrobial capacity of professional phagocytes. Furthermore, some peptides can influence macrophage polarization, driving them towards an anti-inflammatory phenotype, which is crucial for resolving inflammation and promoting tissue repair. mdpi.com
Dendritic Cells: Dendritic cells (DCs) are the most potent antigen-presenting cells and are essential for initiating adaptive immune responses. Defensins can act on immature dendritic cells, inducing their maturation and the upregulation of co-stimulatory molecules. nih.gov This process is vital for the effective presentation of antigens to T-cells. The maturation of DCs can be influenced by various stimuli, and peptides that can modulate this process are of significant interest for their potential to enhance immune responses. mdpi.comarvojournals.org
Formation of Anion-Conductive Pores in Epithelial Cells
A fascinating and distinct mechanism of action for some cryptdins is their ability to form pores in the membranes of host epithelial cells. Specifically, cryptdins 2 and 3 have been shown to create anion-conductive pores in the apical membrane of intestinal epithelial cells. nih.gov This pore formation leads to the secretion of chloride ions and, consequently, water into the intestinal lumen. This process is thought to be a primitive yet effective host defense mechanism, as the resulting fluid flow can help to flush pathogens out of the intestinal crypts. physiology.org This activity demonstrates that these peptides can have physiological functions beyond direct microbial killing, actively modifying the epithelial environment to enhance host defense.
Contribution to Intestinal Microbiota Composition and Homeostasis
The gut microbiota is a complex ecosystem that plays a vital role in host health. CRS peptides are key players in shaping and maintaining the delicate balance of this microbial community. nih.gov
Shaping of Commensal Microbial Communities
The expression of CRS peptides, particularly CRS4C, increases significantly from the duodenum to the ileum, a region with a higher density of commensal bacteria. physiology.orgnih.gov This spatial expression pattern suggests a role in controlling the microbial populations in different segments of the small intestine. Research has shown that cryptdin-4 (Crp4), which shares some functional similarities with CRS peptides, exhibits selective bactericidal activity, being more potent against non-commensal bacteria while showing minimal activity against many commensal species like Bifidobacterium bifidum and Lactobacillus casei. researchgate.netnih.gov This selective antimicrobial action is crucial for sculpting the composition of the gut microbiota, favoring the growth of beneficial bacteria while keeping potentially harmful microbes in check. The ability to form both homo- and heterodimers further broadens the antimicrobial spectra of CRS4C peptides, allowing for a more nuanced control of the microbial community. nih.gov
Protective Roles against Enteric Pathogen Colonization
A primary function of CRS peptides and cryptdins is to protect the host from invading enteric pathogens. nih.gov Mice deficient in the processing of cryptdins are more susceptible to oral infection with Salmonella enterica serovar Typhimurium. physiology.org Conversely, transgenic mice expressing an additional human α-defensin are more resistant to Salmonella infection. physiology.org
| Pathogen | Effect of Cryptdin/CRS Peptides | Research Findings |
| Salmonella Typhimurium | Increased clearance from organs | Treatment of infected mice with cryptdin-2 led to significant clearance of Salmonella from the liver, spleen, and intestines. nih.gov |
| Salmonella Typhimurium | Direct bactericidal activity | Cryptdins 1 and 2 demonstrate potent bactericidal activity against S. typhimurium. researchgate.net |
| Listeria monocytogenes | Direct bactericidal activity | Cryptdins 1 and 2 exert bactericidal activity against L. monocytogenes. nih.gov |
This protective role is a direct consequence of the antimicrobial properties of these peptides, which can rapidly kill a broad range of pathogenic bacteria. researchgate.net By preventing the colonization and invasion of enteric pathogens, CRS peptides form a critical component of the innate immune defense at the intestinal mucosal surface.
Unconventional or Context-Dependent Biological Roles
While the primary function of CRS peptides is to protect the host from microbial threats, there are specific instances where they can paradoxically contribute to pathogenic processes. These context-dependent roles highlight the complex and sometimes dual-edged nature of these host defense peptides.
Promotion of Viral Infection in Specific Models (e.g., Mouse Adenovirus 2)
Contrary to their expected antiviral activity, certain cryptdins have been shown to enhance the infectivity of specific viruses. Research utilizing a mouse enteroid (organoid) model has demonstrated that cryptdins can promote the infection of mouse adenovirus 2 (MAdV-2), an enteric pathogen in mice. nih.gov This finding suggests that in the context of certain viral encounters, these peptides may inadvertently facilitate viral entry or replication, a stark contrast to their protective functions against other microbes.
This paradoxical effect is not entirely without precedent in the broader defensin (B1577277) family. For instance, human α-defensins HD5 and HD6 have been reported to promote HIV infection in vitro by enhancing viral attachment to target cells. nih.gov Similarly, HD5 has been shown to augment infection by certain serotypes of human adenovirus in vitro. nih.gov These findings with human defensins provide a comparative framework for understanding the unexpected pro-viral activities observed with mouse cryptdins.
Enhancement of Bacterial Adhesion and Invasion in Select Cases (e.g., Shigella)
In another surprising turn, studies on human α-defensin 5 (HD5), the human ortholog of mouse cryptdins, have revealed a role in promoting bacterial pathogenesis. Research has shown that HD5 can enhance the adhesion of Shigella, a bacterium responsible for bacillary dysentery, to epithelial cells and tissues. nih.gov This enhanced adhesion is a critical step that facilitates the activation of the Shigella type III secretion system, which is essential for the subsequent invasion of host cells. nih.gov
While this specific mechanism has been detailed for human HD5, the structural and functional similarities between human and mouse α-defensins suggest that mouse cryptdins could potentially exhibit similar context-dependent effects. This highlights a scenario where a host defense peptide, under specific circumstances, may be co-opted by a pathogen to facilitate its own virulence.
Q & A
Basic Research Questions
Q. How do researchers distinguish between functional differences among CRS peptide isoforms (e.g., cryptdin-3, cryptdin-5)?
- Methodological Answer : Functional distinctions are determined using in vitro antimicrobial assays (e.g., minimal inhibitory concentration tests) paired with structural analyses (circular dichroism for secondary structure confirmation). Isoform-specific activity against Gram-positive vs. Gram-negative bacteria can be assessed via membrane permeability assays using fluorescent dyes like propidium iodide. For example, cryptdin-25’s cationic and amphipathic properties enable pore formation in microbial membranes, which can be quantified via liposome leakage assays . Sequence variations in the mature peptide region (e.g., amino acid substitutions in Defcr5 loci) may alter electrostatic interactions, necessitating comparative studies across isoforms .
Q. What experimental strategies are recommended for optimizing CRS peptide synthesis to avoid degradation?
- Methodological Answer : Recombinant production in E. coli often employs fusion partners (e.g., aggregation-prone proteins) to enhance inclusion body formation, reducing protease-mediated degradation. Post-lysis, peptides are refolded using stepwise dialysis under redox conditions (e.g., glutathione buffer) to restore native conformation. For synthetic peptides, HPLC purification (>95% purity) and lyophilization in volatile buffers (e.g., ammonium bicarbonate) minimize truncation products. Batch-to-batch consistency requires peptide content analysis (via amino acid analysis or UV spectrophotometry) and salt/TFA removal for cell-based assays .
Q. How can researchers resolve discrepancies in CRS peptide detection across peptidomics workflows?
- Methodological Answer : Inconsistent detection (e.g., cryptdin-11 in SCX-RP workflows vs. absence in standard methods) arises from differences in ionization efficiency and peptide enrichment. To mitigate this, orthogonal methods like MALDI-TOF/TOF and nanoLC-ESI-MS/MS should be combined. Pre-fractionation via strong cation exchange (SCX) chromatography improves coverage of low-abundance cationic peptides like cryptdins. Data validation should include synthetic peptide spiking and stringent MS/MS scoring thresholds (e.g., SEQUEST ΔCn ≥0.1, cross-correlation scores ≥2.2 for +2 charges) .
Advanced Research Questions
Q. What genetic models are most suitable for studying CRS peptide expression and regulation?
- Methodological Answer : Transgenic mice with Paneth cell-specific reporters (e.g., Defa6-Cre lines) enable spatial-temporal analysis of CRS peptide secretion. CRISPR-Cas9 knock-in/knockout models can assess the functional impact of pro-segment mutations (e.g., altered proteolytic processing by matrix metalloproteinases). RNAscope in situ hybridization is recommended for mapping CRS transcript localization in intestinal crypts, while chromatin immunoprecipitation (ChIP) identifies transcriptional regulators like TCF4/Wnt signaling components .
Q. How can structural studies elucidate the mechanism of CRS peptide-induced membrane disruption?
- Methodological Answer : Neutron reflectometry and molecular dynamics simulations are used to model peptide insertion into lipid bilayers (e.g., DOPC/DOPG membranes mimicking bacterial surfaces). Cryo-EM can resolve pore architectures, while solid-state NMR provides residue-level insights into amphipathic helix orientation. For example, cryptdin-25’s β-sheet domains facilitate oligomerization, creating 2–4 nm pores detected via atomic force microscopy .
Q. What strategies address conflicting annotations of CRS genes in genomic databases?
- Methodological Answer : Manual curation using multi-omics data (RNA-seq, ribo-seq) resolves paralog misannotations (e.g., Defcr5 vs. novel defensin-related cryptdins). Phylogenetic analysis of conserved cysteine motifs and synteny mapping across murine strains (e.g., C57BL/6J vs. BALB/c) identifies lineage-specific duplications. Functional validation via heterologous expression in HEK293 cells confirms antimicrobial activity of disputed isoforms .
Key Recommendations
- Experimental Design : Use murine intestinal organoids to recapitulate Paneth cell secretion dynamics .
- Data Validation : Apply ensemble machine learning encodings to predict CRS peptide interactions from imbalanced datasets .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and include sample size justifications in Institutional Animal Care and Use Committee (IACUC) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
